5-(4-chlorophenyl)-7-(4-ethylphenyl)-6-(3-pyridyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one
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Overview
Description
5-(4-chlorophenyl)-7-(4-ethylphenyl)-6-(3-pyridyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one is a complex organic compound characterized by its unique structure, which includes chlorophenyl, ethylphenyl, and pyridyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-7-(4-ethylphenyl)-6-(3-pyridyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,4-e][1,4]diazepine structure, followed by the introduction of the chlorophenyl, ethylphenyl, and pyridyl groups through various substitution reactions. Common reagents used in these reactions include halogenating agents, alkylating agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-7-(4-ethylphenyl)-6-(3-pyridyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
5-(4-chlorophenyl)-7-(4-ethylphenyl)-6-(3-pyridyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-7-(4-ethylphenyl)-6-(3-pyridyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-7-(4-methylphenyl)-6-(3-pyridyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one
- 5-(4-chlorophenyl)-7-(4-phenyl)-6-(3-pyridyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one
Uniqueness
The uniqueness of 5-(4-chlorophenyl)-7-(4-ethylphenyl)-6-(3-pyridyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group, in particular, may influence the compound’s reactivity and interactions with biological targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C26H23ClN4O |
---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-7-(4-ethylphenyl)-6-pyridin-3-yl-1,2,3,6-tetrahydropyrrolo[3,4-e][1,4]diazepin-8-one |
InChI |
InChI=1S/C26H23ClN4O/c1-2-17-5-11-21(12-6-17)31-25(19-4-3-13-28-16-19)22-23(18-7-9-20(27)10-8-18)29-14-15-30-24(22)26(31)32/h3-13,16,25,30H,2,14-15H2,1H3 |
InChI Key |
YPWJEJZKMYAZNV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(C3=C(C2=O)NCCN=C3C4=CC=C(C=C4)Cl)C5=CN=CC=C5 |
Origin of Product |
United States |
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